N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea
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Overview
Description
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea typically involves multi-step reactions. One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazole intermediates . These intermediates are then subjected to further functionalization to introduce the bromine, ethyl, and iodophenylcarbamothioyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine, iodine, and sulfur atoms may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodophenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrIN4OS |
---|---|
Molecular Weight |
479.14g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-[(4-iodophenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrIN4OS/c1-2-19-7-10(14)11(18-19)12(20)17-13(21)16-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H2,16,17,20,21) |
InChI Key |
MHCSCSKWJFQVLE-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)I)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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